molecular formula C22H23N3O3 B13368156 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(2-oxo-2-phenylethyl)acetamide

2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(2-oxo-2-phenylethyl)acetamide

Katalognummer: B13368156
Molekulargewicht: 377.4 g/mol
InChI-Schlüssel: YAFXUQVPIQZSBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-isobutyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(2-oxo-2-phenylethyl)acetamide is a complex organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-isobutyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(2-oxo-2-phenylethyl)acetamide typically involves multi-step organic reactions. The starting materials and reagents may include phthalic anhydride, isobutylamine, and phenylacetic acid derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-isobutyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(2-oxo-2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems and potential as a biochemical probe.

    Medicine: Investigating its therapeutic potential for treating diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(3-isobutyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(2-oxo-2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(3-isobutyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(2-oxo-2-phenylethyl)acetamide include other phthalazinone derivatives with varying substituents. Examples include:

  • 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(2-oxo-2-phenylethyl)acetamide
  • 2-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(2-oxo-2-phenylethyl)acetamide

Uniqueness

The uniqueness of 2-(3-isobutyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(2-oxo-2-phenylethyl)acetamide lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Eigenschaften

Molekularformel

C22H23N3O3

Molekulargewicht

377.4 g/mol

IUPAC-Name

2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]-N-phenacylacetamide

InChI

InChI=1S/C22H23N3O3/c1-15(2)14-25-22(28)18-11-7-6-10-17(18)19(24-25)12-21(27)23-13-20(26)16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3,(H,23,27)

InChI-Schlüssel

YAFXUQVPIQZSBU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.